molecular formula C11H19Cl4N3 B7880803 3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride

3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride

Cat. No.: B7880803
M. Wt: 335.1 g/mol
InChI Key: FPTULHYODBBTCJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is a chemical compound with the molecular formula C11H16ClN3 and a molecular weight of 262.18 g/mol. It is a solid substance that is typically used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 3-chloroaniline with 4-methylpiperazine under acidic conditions. The reaction mixture is then subjected to further purification steps to obtain the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and purification systems designed for large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding chloroquinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted anilines or piperazines.

Scientific Research Applications

3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride is similar to other compounds with similar structures, such as 3-chloro-2-(4-methylpiperazin-1-yl)pyridine and 3-chloro-4-(4-methylpiperazin-1-yl)benzenamine. it has unique properties and applications that distinguish it from these compounds.

Comparison with Similar Compounds

  • 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine

  • 3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)aniline;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.3ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;;;/h2-3,8H,4-7,13H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTULHYODBBTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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